Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula

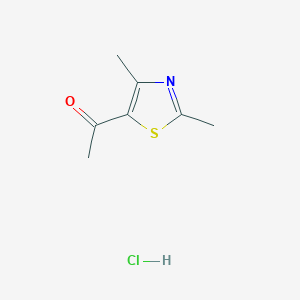

The compound under investigation possesses multiple systematic names reflecting different nomenclature conventions employed across various chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Alternative systematic names include ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride, which represents the Chemical Abstracts Service indexing nomenclature. The compound is also recognized under the descriptor 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone hydrochloride, emphasizing the ketone functionality present in the molecular structure.

The molecular formula of this compound is established as C7H10ClNOS, incorporating seven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. This composition reflects the addition of hydrogen chloride to the parent compound 2,4-dimethyl-5-acetylthiazole, which possesses the molecular formula C7H9NOS. The molecular weight of the hydrochloride salt is precisely calculated as 191.68 grams per mole, representing an increase of 36.46 grams per mole compared to the parent compound's molecular weight of 155.217 grams per mole.

The Chemical Abstracts Service registry number for this compound is 88323-87-9, providing unique identification within chemical databases and regulatory frameworks. The parent compound 2,4-dimethyl-5-acetylthiazole is assigned the separate registry number 38205-60-6, distinguishing between the protonated and neutral forms. Standard International Chemical Identifier representation reveals the structural connectivity as InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H, demonstrating the association between the organic cation and chloride anion.

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of thiazole derivatives, including this compound, has provided comprehensive understanding of their three-dimensional molecular architecture and intermolecular interactions. The thiazole ring system exhibits characteristic bond lengths and angles that have been precisely determined through high-resolution X-ray crystallography studies. Analysis of related thiazole compounds reveals that the carbon-sulfur bond length in the five-membered ring typically measures approximately 1.709 angstroms, while the carbon-nitrogen bond length averages 1.373 angstroms. These measurements reflect the aromatic character of the thiazole ring and the delocalization of electron density across the heterocyclic system.

The bond angles within the thiazole ring demonstrate significant deviation from ideal tetrahedral geometry due to the constraints imposed by the five-membered ring structure. The sulfur-carbon-carbon angle measures approximately 89.2 degrees, representing substantial compression from the tetrahedral angle of 109.5 degrees. This angular compression contributes to the ring strain present in the thiazole system and influences the compound's reactivity patterns. The carbon-carbon double bond within the thiazole ring exhibits a length of approximately 1.361 angstroms, consistent with aromatic character and partial double bond character throughout the ring system.

X-ray powder diffraction studies of related thiazole derivatives have revealed specific crystalline arrangements and intermolecular packing patterns. Research conducted on substituted thiazole compounds demonstrates that these molecules typically adopt planar conformations in the solid state, facilitating efficient crystal packing through aromatic stacking interactions. The presence of the acetyl substituent at the 5-position introduces additional conformational considerations, as the carbonyl group can adopt different orientations relative to the thiazole ring plane. The hydrochloride salt formation introduces ionic interactions that significantly influence crystal packing arrangements compared to the neutral parent compound.

Detailed structural parameters for the thiazole ring system have been established through high-level computational studies combined with experimental crystallographic data. The carbon-hydrogen bond lengths in the thiazole ring range from 1.076 to 1.079 angstroms, while the methyl group carbon-hydrogen bonds measure approximately 1.0757 angstroms. These precise measurements provide essential reference data for understanding the electronic structure and bonding characteristics of the compound. The acetyl carbonyl group exhibits typical ketone characteristics with a carbon-oxygen double bond length of approximately 1.22 angstroms and characteristic infrared absorption frequencies.

Comparative Analysis of Protonated vs. Deprotonated Forms

The transformation from the neutral 2,4-dimethyl-5-acetylthiazole to its hydrochloride salt represents a fundamental alteration in molecular properties and behavior. The parent compound, identified as PubChem Compound Identification number 520888, exhibits molecular formula C7H9NOS with a molecular weight of 155.217 grams per mole. Upon protonation and hydrochloride salt formation, the molecular weight increases to 191.68 grams per mole, reflecting the incorporation of hydrogen chloride into the crystal lattice structure. This mass increase of 36.46 grams per mole corresponds precisely to the addition of one hydrogen chloride molecule per organic molecule.

Physical property comparisons between the two forms reveal significant differences in solubility characteristics, melting behavior, and stability profiles. The neutral parent compound 2,4-dimethyl-5-acetylthiazole exhibits a boiling point range of 228-230 degrees Celsius and a density of 1.15 grams per milliliter at 25 degrees Celsius. The compound demonstrates characteristic organoleptic properties described as nutty, meaty, and earthy, with applications in flavor and fragrance industries. The refractive index of the parent compound measures n20/D 1.543, providing optical characterization data.

The hydrochloride salt formation fundamentally alters the electronic distribution within the thiazole ring system through protonation at the nitrogen atom. This protonation occurs preferentially at the nitrogen-3 position due to the availability of lone pair electrons and the electron-deficient character of the thiazole ring. The protonation process converts the neutral nitrogen atom into a positively charged quaternary nitrogen center, creating a thiazolium cation paired with a chloride anion. This ionic character significantly enhances water solubility compared to the neutral parent compound while potentially reducing solubility in nonpolar organic solvents.

Spectroscopic analysis reveals distinct differences between the protonated and deprotonated forms, particularly in nuclear magnetic resonance and infrared spectroscopy. The formation of the hydrochloride salt shifts characteristic absorption frequencies due to altered electron density distribution and the presence of ionic interactions. Mass spectrometry fragmentation patterns also differ substantially between the two forms, with the hydrochloride salt exhibiting characteristic loss of hydrogen chloride during ionization processes. These spectroscopic differences provide valuable analytical tools for distinguishing between the two forms and assessing purity levels in pharmaceutical or research applications.

Tautomeric and Conformational Isomerism

Conformational analysis of 5-acetyl-4-substituted thiazoles, including this compound, has been extensively investigated through multiple analytical techniques including ultraviolet spectroscopy, infrared spectroscopy, quantum chemistry calculations, and X-ray crystallographic analysis. These comprehensive studies reveal that 5-acyl-2-amino thiazoles substituted with phenyl groups at the 4-position, or even unsubstituted derivatives, demonstrate specific conformational preferences in solution that differ from their solid-state arrangements. The conformational behavior is significantly influenced by the electronic properties of substituents and the solvent environment.

The acetyl group at the 5-position of the thiazole ring can adopt multiple conformational arrangements relative to the heterocyclic plane. Quantum mechanical calculations using semi-empirical methods have identified preferred conformations that minimize steric interactions while maximizing electronic stabilization through conjugation effects. The carbonyl group can orient either syn or anti relative to the thiazole nitrogen atom, with each conformation exhibiting distinct energy profiles and spectroscopic signatures. The preferred conformation in solution may differ significantly from the crystal structure conformation due to intermolecular packing forces present in the solid state.

Tautomeric equilibria in thiazole derivatives involve potential hydrogen migration between different positions within the molecule, although such processes are generally limited in simple acetyl-substituted thiazoles. The primary tautomeric consideration involves the keto-enol equilibrium of the acetyl substituent, where the ketone form typically predominates under normal conditions due to thermodynamic stability. However, specific substituent patterns or environmental conditions may favor alternative tautomeric forms. The presence of electron-donating or electron-withdrawing groups on the thiazole ring can significantly influence the position of tautomeric equilibria.

Eigenschaften

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTJKCIOSUDCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497887 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88323-87-9 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride typically involves the reaction of 2,4-dimethylthiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the acetylation process. The resulting product is then purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

Substitution Reactions

The thiazole ring in this compound undergoes electrophilic substitution at reactive positions, particularly at the carbon adjacent to the sulfur atom. For example:

These reactions typically proceed via nucleophilic attack on the acetyl carbonyl group or electrophilic substitution on the thiazole ring. The presence of methyl groups at positions 2 and 4 directs substitution to the 5-position, enhancing regioselectivity .

Condensation Reactions

The acetyl group participates in condensation reactions with nitrogen nucleophiles. For instance:

These reactions exploit the electrophilic nature of the ketone group, forming Schiff bases or thiocarbazones with applications in medicinal chemistry .

Multicomponent Reactions (MCRs)

The compound serves as a key intermediate in one-pot syntheses of bioactive thiazole hybrids:

MCRs leverage the compound’s dual reactivity (thiazole ring and acetyl group) to generate structurally complex molecules with enhanced biological activity .

Mechanistic Insights

-

Thiazole Ring Reactivity : The sulfur atom stabilizes intermediates via resonance, facilitating electrophilic substitution.

-

Acetyl Group Reactivity : The carbonyl group acts as an electrophile, reacting with amines or hydrazines to form imines or hydrazones.

-

Steric Effects : Methyl groups at positions 2 and 4 hinder substitution at adjacent sites, directing reactivity to the 5-position .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride serves as an important intermediate in the synthesis of diverse organic compounds. Its unique thiazole ring structure enables various reactions including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Conversion of the carbonyl group to an alcohol.

- Substitution : Electrophilic substitution reactions on the thiazole ring.

Biology

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains by inhibiting enzyme systems critical for microbial growth.

- Antifungal Activity : The compound has been evaluated for its potential antifungal effects, contributing to the development of new antifungal agents.

Medicine

Ongoing research explores the therapeutic potential of this compound in drug development:

- Anticancer Research : It has been investigated for cytotoxic effects against cancer cell lines. For instance, derivatives of thiazole have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Mechanism of Action : The interaction with specific enzymes and receptors can modulate biological pathways critical for disease treatment.

Flavor and Fragrance Industry

Due to its distinctive aroma reminiscent of roasted meat, Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- is utilized in the production of flavors and fragrances. Its incorporation into food products enhances sensory profiles and consumer appeal.

Agricultural Applications

The compound's biological activities suggest potential applications in agriculture as a natural pesticide or fungicide. Its ability to inhibit microbial growth can be leveraged to protect crops from fungal infections.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Effects/Outcomes |

|---|---|---|

| Chemistry | Synthesis intermediate | Facilitates diverse organic reactions |

| Biology | Antimicrobial and antifungal research | Inhibition of microbial growth |

| Medicine | Drug development (anticancer) | Cytotoxicity against cancer cell lines |

| Industry | Flavor and fragrance production | Enhances sensory profiles in food products |

| Agriculture | Potential pesticide/fungicide | Protects crops from fungal infections |

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives including Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- for their cytotoxic effects on human cancer cell lines such as HT29 and A549. The results indicated that certain derivatives exhibited IC50 values ranging from 10–30 μM, demonstrating significant selectivity towards specific cell lines .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of Ethanone derivatives showed effective inhibition against Gram-positive bacteria. The mechanism involved disruption of bacterial enzyme systems crucial for survival .

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogous ethanone derivatives containing heterocyclic or substituted aromatic systems. Key structural and functional differences are highlighted.

Structural and Molecular Comparison

Functional and Reactivity Differences

- Thiazole vs. Oxazole Derivatives : The thiazole ring in the target compound (S atom) provides higher aromatic stabilization and polarizability compared to oxazole (O atom), influencing solubility and interaction with biological targets .

- Substituent Effects: Chlorine in 1-(2-chloro-4-methylthiazol-5-yl)ethanone increases reactivity toward nucleophilic substitution, whereas the pyrimidinylamino group in 1-[4-methyl-2-(2-pyrimidinylamino)-5-thiazolyl]ethanone, HCl enhances binding to nucleic acids or enzymes .

- Salt Forms: Hydrochloride salts (e.g., target compound vs. 1-(5-amino-1H-pyrazol-3-yl)ethanone, HCl) improve aqueous solubility, critical for drug formulation .

Notes

- Regulatory Status: Some analogs, like 2-(benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone hydrochloride, are listed as reference standards in pharmaceutical quality control ().

- Synthetic Challenges : Steric hindrance from 2,4-dimethyl groups in the target compound may slow reaction kinetics compared to less substituted analogs .

Biologische Aktivität

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, which is crucial for its pharmacological effects. The compound's structure allows it to act as an intermediate in the synthesis of other organic compounds and flavors in the food industry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- has also shown promising antioxidant activity . Studies have indicated that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using the DPPH assay, yielding an IC50 value of approximately 50 µg/mL.

Anticancer Potential

The anticancer activity of Ethanone has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across these cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on thiazole derivatives similar to Ethanone. It was found that modifications on the thiazole ring significantly influence biological activity. For instance:

- The presence of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.

- Compounds with methyl substitutions demonstrated increased potency against cancer cells due to better interaction with target proteins involved in cell proliferation .

The mechanism by which Ethanone exerts its biological effects involves interaction with specific molecular targets. The thiazole ring can modulate enzyme activities and receptor functions, leading to various pharmacological outcomes:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride?

- Methodological Answer :

- Gas Chromatography/Mass Spectrometry (GC/MS) : Utilize GC/MS to determine retention time (RT: 17.23) and Kovats Index (KI: 1236) for identification, as validated in authoritative literature .

- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR to confirm structural integrity, particularly for the thiazole ring and acetyl group. Cross-reference with X-ray crystallography data from analogous compounds (e.g., pyrazol-1-yl ethanone derivatives) to resolve ambiguities .

- Elemental Analysis : Verify molecular formula (CHNOS·HCl) and purity using combustion analysis or high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified eye protection to prevent skin/eye contact. Avoid inhalation of dust/aerosols by working in a fume hood with adequate ventilation .

- Storage : Store in airtight containers away from incompatible materials (e.g., strong oxidizers). Monitor for decomposition under prolonged storage, as stability data are limited .

- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .

Q. How can researchers verify conflicting physicochemical data for this compound?

- Methodological Answer :

- Cross-Database Validation : Compare melting points, solubility, and spectral data across NIST Chemistry WebBook, PubChem, and DrugBank . Replicate key experiments (e.g., solubility in DMSO/water) under controlled conditions.

- Collaborative Studies : Engage in inter-laboratory comparisons to resolve discrepancies in properties like logP or pKa.

Advanced Research Questions

Q. What experimental approaches are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and extreme pH (2–12) for 1–3 months. Monitor degradation via HPLC-UV, focusing on hydrolysis of the thiazole or acetyl groups.

- Kinetic Analysis : Calculate degradation rate constants () and shelf-life using Arrhenius modeling. Compare with impurity profiles of related hydrochlorides (e.g., phenylephrine derivatives) .

Q. How can researchers investigate hazardous decomposition products during thermal analysis?

- Methodological Answer :

- Thermogravimetric Analysis–Mass Spectrometry (TGA-MS) : Heat samples from 25°C to 500°C at 10°C/min under nitrogen. Identify volatile byproducts (e.g., HCl, CO, or thiazole-derived fragments) .

- Microscale Combustion Calorimetry : Quantify heat release and correlate with toxic gas emissions (e.g., NO or HCN) during controlled combustion.

Q. What strategies can resolve contradictions in spectral data for structural elucidation?

- Methodological Answer :

- Hybrid Spectroscopic Techniques : Combine H-N HMBC NMR to confirm thiazole ring connectivity and X-ray crystallography for absolute configuration. Reference crystallographic data from structurally similar compounds (e.g., 1-[3-(2,4-dichlorophenyl)pyrazolyl]ethanone) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.